![molecular formula C16H24FN3O2 B2988009 2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide CAS No. 1436204-34-0](/img/structure/B2988009.png)

2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

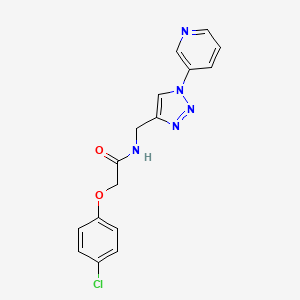

2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is commonly referred to as 'compound X' in scientific literature.

Wissenschaftliche Forschungsanwendungen

Molecular Kinase Inhibition

The compound has been associated with the discovery of selective and orally efficacious inhibitors of the Met kinase superfamily, demonstrating significant potential in tumor stasis and cancer treatment. The research indicates the utility of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors, showcasing improved enzyme potency and aqueous solubility through specific structural modifications (Schroeder et al., 2009).

Radioligand Imaging

A comparative study involving 18F-Mefway PET imaging against 18F-FCWAY for quantifying serotonin 1A receptors in human subjects exemplifies the compound's application in enhancing neuroimaging techniques. Despite lower regional uptake compared to 18F-FCWAY, 18F-Mefway's resistance to in vivo defluorination, eliminating the need for defluorination inhibitors, positions it as a valuable candidate for PET radioligand imaging (Choi et al., 2015).

Alzheimer's Disease Research

Utilizing a selective serotonin 1A molecular imaging probe, researchers quantified 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This application underlines the compound's role in advancing the understanding of neurodegenerative diseases, correlating receptor density decreases with clinical symptom severity (Kepe et al., 2006).

Corrosion Inhibition Studies

Research on the adsorption and corrosion inhibition properties of piperidine derivatives for the corrosion of iron provides insights into the compound's utility in material science. Quantum chemical calculations and molecular dynamics simulations have facilitated the exploration of these properties, offering a basis for developing corrosion-resistant materials (Kaya et al., 2016).

Antimalarial Drug Development

The synthesis and evaluation of piperidine and pyrrolidine derivatives for inhibiting the growth of Plasmodium falciparum highlight the compound's potential application in antimalarial drug development. Structural elements such as a hydroxyl group, a propane chain, and a fluor have been identified as crucial for antiplasmodial activity, contributing to the development of more effective antimalarial agents (Mendoza et al., 2011).

Eigenschaften

IUPAC Name |

2-fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24FN3O2/c1-12(2)22-10-9-20-7-4-14(5-8-20)19-16(21)13-3-6-18-15(17)11-13/h3,6,11-12,14H,4-5,7-10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IICIWDVXEKKHQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCN1CCC(CC1)NC(=O)C2=CC(=NC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-Fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2987926.png)

![6-[2-(2,6-dimethylmorpholino)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2987931.png)

![(E)-3-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2987933.png)

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)isobutyramide](/img/structure/B2987934.png)

![2-[3-(4-Chlorophenyl)sulfonylpropanoylamino]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2987945.png)

![1-[(4-fluorophenyl)methoxy]-N-(2-methylsulfanylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2987947.png)